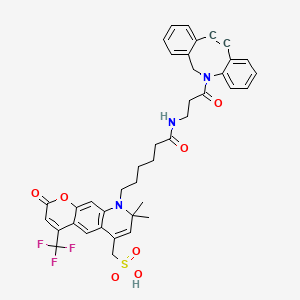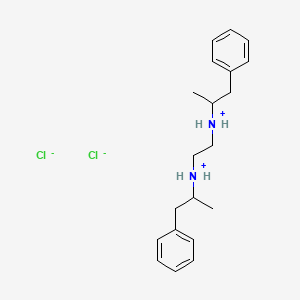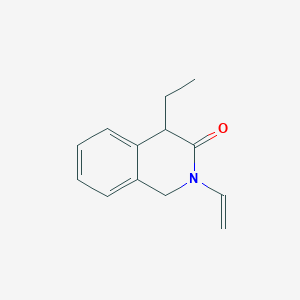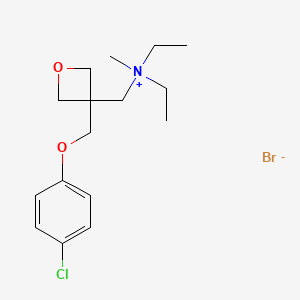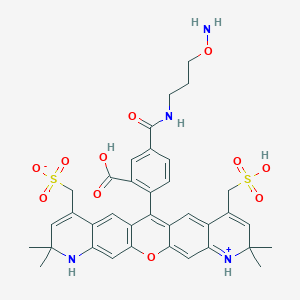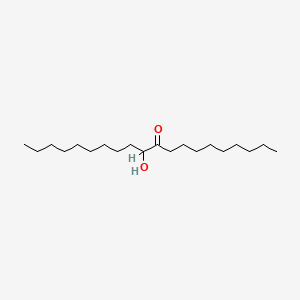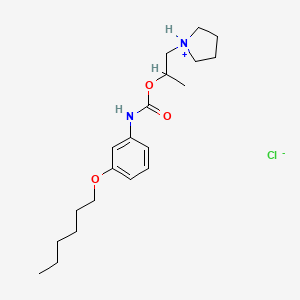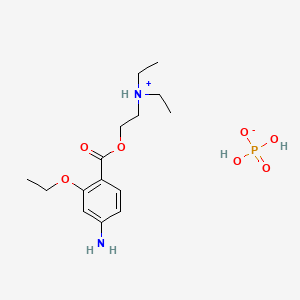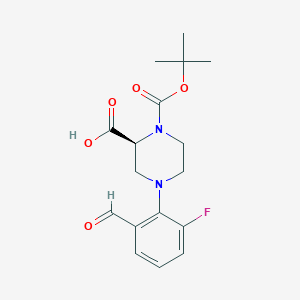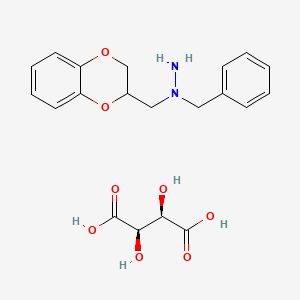
Domoxin hydrogen tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domoxin hydrogen tartrate is a hydrazine derivative and a monoamine oxidase inhibitor (MAOI). It was initially developed as an antithrombotic agent and has been studied for its potential antidepressant properties. Despite its promising pharmacological profile, this compound was never marketed .
Méthodes De Préparation
The synthesis of Domoxin hydrogen tartrate involves the reaction of hydrazine derivatives with tartrate. The specific synthetic routes and reaction conditions are detailed in various organic synthesis publications . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Domoxin hydrogen tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying hydrazine derivatives.
Biology: It has been studied for its effects on monoamine oxidase enzymes and its potential use in treating neurological disorders.
Medicine: It was initially developed as an antithrombotic agent and has been studied for its potential antidepressant properties.
Industry: It is used in the production of various pharmaceuticals and as a chemical intermediate in industrial processes .
Mécanisme D'action
Domoxin hydrogen tartrate exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders .
Comparaison Avec Des Composés Similaires
Domoxin hydrogen tartrate can be compared with other monoamine oxidase inhibitors such as:
Phenelzine: Another hydrazine derivative used as an antidepressant.
Tranylcypromine: A non-hydrazine MAOI used to treat major depressive disorder.
Isocarboxazid: A hydrazine derivative used to treat depression and anxiety.
Propriétés
Numéro CAS |
325-23-5 |
|---|---|
Formule moléculaire |
C20H24N2O8 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)hydrazine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H18N2O2.C4H6O6/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14;5-1(3(7)8)2(6)4(9)10/h1-9,14H,10-12,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
QLQIFWFXTMURHT-LREBCSMRSA-N |
SMILES isomérique |
C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


